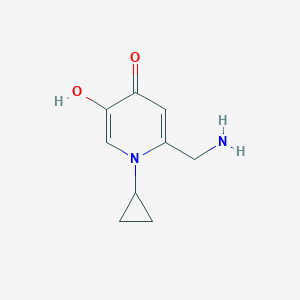
2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and an aminomethyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclopropyl ketone and an aminomethyl precursor, the reaction proceeds through a series of steps involving condensation, cyclization, and reduction reactions. The specific conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Catalysts and reagents are chosen to maximize efficiency and minimize by-products. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the dihydropyridinone ring or other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce various reduced forms of the dihydropyridinone ring.
Scientific Research Applications
2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropyl and hydroxyl groups.
1-Cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one: Similar structure but without the aminomethyl group.
2-(Aminomethyl)-1,4-dihydropyridin-4-one: Lacks the cyclopropyl and hydroxyl groups.
Uniqueness
The presence of both the cyclopropyl and hydroxyl groups in 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one makes it unique compared to its analogs. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(aminomethyl)-1-cyclopropyl-5-hydroxypyridin-4-one |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-3-8(12)9(13)5-11(7)6-1-2-6/h3,5-6,13H,1-2,4,10H2 |
InChI Key |
FGGWDHJCWVAWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C=C2CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol](/img/structure/B13294959.png)
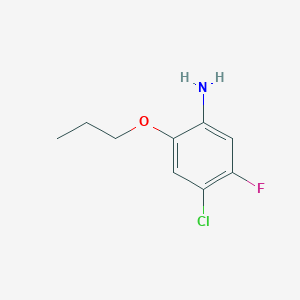
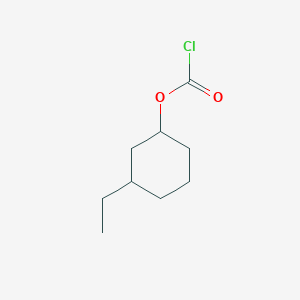
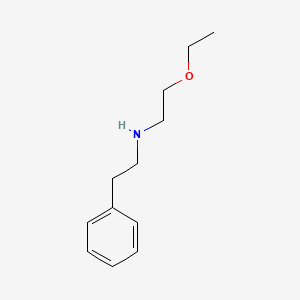
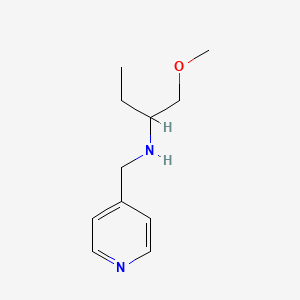
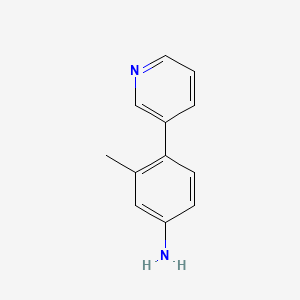
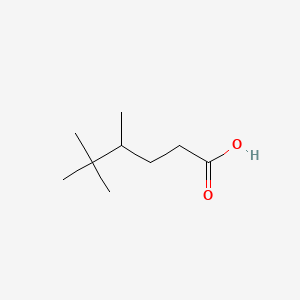

![5H-pyrrolo[3,2-d]pyrimidine-2,4-diaminehydrochloride](/img/structure/B13295000.png)
amine](/img/structure/B13295008.png)
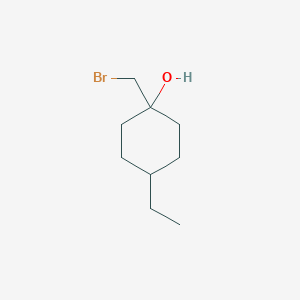
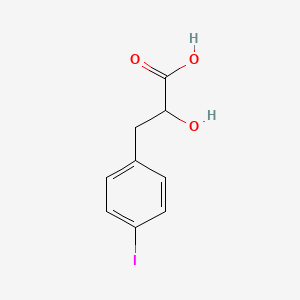

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B13295044.png)
